molecular formula C15H28O5 B14340422 Methyl 12,12-dimethoxy-9-oxododecanoate CAS No. 101650-77-5

Methyl 12,12-dimethoxy-9-oxododecanoate

Cat. No.: B14340422
CAS No.: 101650-77-5
M. Wt: 288.38 g/mol
InChI Key: BTRHOQVGEAKZCG-UHFFFAOYSA-N
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Description

Methyl 12,12-dimethoxy-9-oxododecanoate is an organic compound with the molecular formula C15H28O5. It is a methyl ester derivative of dodecanoic acid, featuring two methoxy groups and a ketone functional group. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 12,12-dimethoxy-9-oxododecanoate can be synthesized through several methods. One common approach involves the esterification of 12,12-dimethoxydodecanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 12,12-dimethoxy-9-oxododecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 12,12-dimethoxy-9-oxododecanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 12,12-dimethoxy-9-oxododecanoate involves its interaction with specific molecular targets. The compound’s ketone and methoxy groups play crucial roles in its reactivity and binding affinity. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 12-oxododecanoate: Similar structure but lacks the methoxy groups.

    Methyl 12,12-dimethoxydodecanoate: Similar but without the ketone group.

    Methyl 12-oxo-9-dodecenoate: Contains a double bond in addition to the ketone group.

Uniqueness

Methyl 12,12-dimethoxy-9-oxododecanoate is unique due to the presence of both methoxy groups and a ketone functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

101650-77-5

Molecular Formula

C15H28O5

Molecular Weight

288.38 g/mol

IUPAC Name

methyl 12,12-dimethoxy-9-oxododecanoate

InChI

InChI=1S/C15H28O5/c1-18-14(17)10-8-6-4-5-7-9-13(16)11-12-15(19-2)20-3/h15H,4-12H2,1-3H3

InChI Key

BTRHOQVGEAKZCG-UHFFFAOYSA-N

Canonical SMILES

COC(CCC(=O)CCCCCCCC(=O)OC)OC

Origin of Product

United States

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